molecular formula C11H19NO7 B040470 N-Acetyl-4,7-dideoxyneuraminic acid CAS No. 117193-44-9

N-Acetyl-4,7-dideoxyneuraminic acid

Cat. No. B040470
CAS RN: 117193-44-9
M. Wt: 277.27 g/mol
InChI Key: UZIODHZUDUOUPF-GCLMCXFESA-N
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Description

N-acetyl-4,7-dideoxyneuraminic acid is a chemical compound with the molecular formula C11H19NO7 . It is also known by its synonyms: 2H-Pyran-2-carboxylic acid, 5-(acetylamino)-6-(2,3-dihydroxypropyl)tetrahydro-2-hydroxy-, [2S-[2α,5α,6β(R*)]]- (9CI) .


Synthesis Analysis

The synthesis of N-acetyl-4,7-dideoxyneuraminic acid involves enzymatic processes. Enzymatic synthesis using N-acetyl-glucosamine (GlcNAc) 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation has been reported to produce NeuAc with high production efficiency . The two-step enzymatic synthesis of NeuAc using pyruvate and GlcNAc as substrates has been discussed in the literature .

Future Directions

The future directions for N-acetyl-4,7-dideoxyneuraminic acid involve improving the enzymatic synthesis of NeuAc. Strategies such as pyruvate concentration and temperature shift during the process to increase conversion yield, use of mathematical and computational simulations for process optimization, enzyme engineering to make enzymes highly efficient, and the use of tags and chaperones to increase enzyme solubility have been suggested .

properties

IUPAC Name

(2S,5S,6R)-5-acetamido-6-(2,3-dihydroxypropyl)-2-hydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO7/c1-6(14)12-8-2-3-11(18,10(16)17)19-9(8)4-7(15)5-13/h7-9,13,15,18H,2-5H2,1H3,(H,12,14)(H,16,17)/t7?,8-,9+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIODHZUDUOUPF-GCLMCXFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(OC1CC(CO)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CC[C@](O[C@@H]1CC(CO)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922320
Record name 3,4,5,7-Tetradeoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-4,7-dideoxyneuraminic acid

CAS RN

117193-44-9
Record name N-Acetyl-4,7-dideoxyneuraminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117193449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,7-Tetradeoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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